molecular formula C8H13NO3 B022349 N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide CAS No. 67605-85-0

N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide

Cat. No. B022349
CAS RN: 67605-85-0
M. Wt: 171.19 g/mol
InChI Key: VFFNZZXXTGXBOG-LURJTMIESA-N
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Description

Synthesis Analysis

The synthesis of N-[(3S)-2-Oxotetrahydrofuran-3-yl]butanamide involves complex chemical reactions, often requiring specific catalysts and conditions to achieve the desired product. Studies have explored various synthetic routes, including the use of transition metal-catalyzed reactions, to improve the efficiency and yield of the synthesis process. For instance, mechanistic studies on hydrocyanation reactions highlight the role of catalysts in synthesizing related compounds, emphasizing the importance of ligand effects and reaction conditions (Bini, Müller, & Vogt, 2010).

Molecular Structure Analysis

The molecular structure of N-[(3S)-2-Oxotetrahydrofuran-3-yl]butanamide is characterized by specific features such as the tetrahydrofuran ring and amide functional group. Studies on the structural diversity and substitution patterns of nitrogen heterocycles among U.S. FDA-approved pharmaceuticals provide insights into the significance of such structures in bioactive molecules (Vitaku, Smith, & Njardarson, 2014).

Chemical Reactions and Properties

The chemical reactivity of N-[(3S)-2-Oxotetrahydrofuran-3-yl]butanamide is influenced by its functional groups, making it a versatile intermediate in organic synthesis. The compound can undergo various chemical reactions, including nucleophilic addition or substitution reactions, depending on the reaction conditions and the presence of other reactive species. Research on reactions of CO2 and CO2 analogs with reagents containing Si–H and Si–N units sheds light on the types of chemical transformations that similar compounds can undergo, demonstrating the potential for diverse chemical applications (Kraushaar et al., 2014).

Physical Properties Analysis

The physical properties of N-[(3S)-2-Oxotetrahydrofuran-3-yl]butanamide, such as melting point, boiling point, and solubility, are critical for its handling and application in various processes. While specific studies on this compound's physical properties might be limited, general principles of organic chemistry and the properties of similar compounds provide a basis for understanding its behavior under different conditions.

Chemical Properties Analysis

The chemical properties of N-[(3S)-2-Oxotetrahydrofuran-3-yl]butanamide, including its acidity, basicity, reactivity with other chemical species, and stability, are key to its utility in synthesis and other applications. Investigations into the nitro-functionalized analogues of 1,3-butadiene offer insights into the reactivity and functional group transformations that are relevant to understanding the chemical properties of N-[(3S)-2-Oxotetrahydrofuran-3-yl]butanamide and related compounds (Sadowski & Kula, 2024).

Scientific Research Applications

  • Synthesis of Dyes and Pigments : N-Phenyl-3-oxo-butanamide, a compound structurally related to N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide, is used in the synthesis of dyes and pigments. It can react with diazonium salts to produce diazo products that coordinate with copper(II) and iron(III) (Güzel, Serindaǧ, & Serin, 1997).

  • Medicinal Applications : Certain derivatives, like 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, have shown potent and selective inhibitory activity against dipeptidyl peptidase IV, leading to reduced blood glucose levels, which is significant in the treatment of diabetes (Nitta et al., 2012).

  • Catalysis in Electrochemical Processes : Mesoporous nitrogen-doped carbon derived from N-butyl-3-methylpyridinium dicyanamide, another related compound, serves as an effective, inexpensive, and selective metal-free catalyst for the electrochemical synthesis of hydrogen peroxide (Fellinger, Hasché, Strasser, & Antonietti, 2012).

  • Synthesis of Heterocyclic Compounds : N-(pyridin-3-yl)-3-(pyridin-3-ylimino)butanamide is utilized in the synthesis of new dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives, highlighting its synthetic versatility (Hafiz, Ramiz, & Sarhan, 2011).

  • Local Anesthetic Activity : N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide itself has been identified to possess considerable local anesthetic activity, which is crucial for medical applications (Saxena, Singh, Agarwal, & Mehra, 1984).

  • Chelating Agents in Radiopharmaceuticals : TTHA-Bis(butanamide) derivatives, which are structurally related, act as potential chelating agents for radiopharmaceutical applications due to their high stability and low ligand basicity (Achour et al., 1998).

properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFNZZXXTGXBOG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435962
Record name N-[(3S)-2-oxooxolan-3-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide

CAS RN

67605-85-0
Record name N-Butyrylhomoserine lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067605850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3S)-2-oxooxolan-3-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Amin, M Hanif, K Abbas, M Ramzan, A Rasheed… - Microbial …, 2020 - Elsevier
Objective Umbelliferon derivatives are exclusively found in plants of Ferula spp. that are commonly used in curing various health concerns related to oral cavity. Diabetic patient are …
Number of citations: 12 www.sciencedirect.com
AK Thabit, K Eljaaly, A Zawawi, TS Ibrahim, AG Eissa… - Biology, 2022 - mdpi.com
Simple Summary Bacterial infections are considered one of the main challenges to global health. Bacterial virulence is controlled by interplayed systems to regulate bacterial invasion …
Number of citations: 11 www.mdpi.com
FA Qais, MS Khan, I Ahmad - Microbial pathogenesis, 2019 - Elsevier
The emerging prevalence of multidrug-resistance in Gram-negative pathogens, due to conventional antimicrobial therapeutics, has led the researchers to emphasize on development of …
Number of citations: 54 www.sciencedirect.com

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